N-(4-aminobutyl)-3,4-dihydroxybenzamide

Description

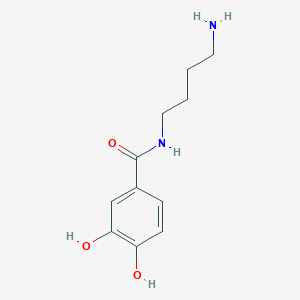

N-(4-aminobutyl)-3,4-dihydroxybenzamide is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound consists of an aminobutyl group attached to a benzamide core, which is further substituted with two hydroxyl groups at the 3 and 4 positions. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Properties

CAS No. |

736117-91-2 |

|---|---|

Molecular Formula |

C11H16N2O3 |

Molecular Weight |

224.26 g/mol |

IUPAC Name |

N-(4-aminobutyl)-3,4-dihydroxybenzamide |

InChI |

InChI=1S/C11H16N2O3/c12-5-1-2-6-13-11(16)8-3-4-9(14)10(15)7-8/h3-4,7,14-15H,1-2,5-6,12H2,(H,13,16) |

InChI Key |

ZKSJBLUVFWNNPG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)NCCCCN)O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-aminobutyl)-3,4-dihydroxybenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-dihydroxybenzoic acid and 1,4-diaminobutane.

Amidation Reaction: The carboxylic acid group of 3,4-dihydroxybenzoic acid is activated using a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine. This activated intermediate then reacts with 1,4-diaminobutane to form the desired amide bond, yielding this compound.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-(4-aminobutyl)-3,4-dihydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of quinones.

Reduction: Formation of primary amines.

Substitution: Formation of alkylated derivatives.

Scientific Research Applications

N-(4-aminobutyl)-3,4-dihydroxybenzamide has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Studied for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminobutyl)-3,4-dihydroxybenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the aminobutyl group can interact with biological macromolecules. These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

N-(4-aminobutyl)-N-ethylisoluminol: A compound with similar aminobutyl and benzamide structures but with an additional ethyl group.

3,4-dihydroxybenzylamine: Shares the dihydroxybenzene core but with an amine group instead of an amide.

Uniqueness: N-(4-aminobutyl)-3,4-dihydroxybenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Biological Activity

N-(4-aminobutyl)-3,4-dihydroxybenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparisons with similar compounds.

Chemical Structure and Properties

This compound features a dihydroxybenzamide structure with an aminobutyl side chain. The presence of hydroxyl groups allows for hydrogen bonding and redox reactions, while the aminobutyl group facilitates interactions with biological macromolecules. These structural characteristics contribute to its biological activity.

The biological effects of this compound are primarily attributed to its interactions with specific molecular targets:

- Enzyme Inhibition : The compound has shown potential as an enzyme inhibitor, which can modulate various biochemical pathways.

- Ligand Activity : It acts as a ligand in biochemical assays, influencing receptor activity and signal transduction pathways.

- Antioxidant Properties : The dihydroxy groups contribute to its antioxidant activity, scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Activity

Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophages stimulated by lipopolysaccharides (LPS) . This suggests its potential use in treating inflammatory diseases.

Antioxidant Activity

The compound's antioxidant properties have been demonstrated through various assays that measure its ability to scavenge free radicals. This activity is crucial for protecting cells from oxidative damage, which is implicated in numerous diseases including cancer and neurodegenerative disorders.

Enzyme Modulation

This compound has been studied for its role in modulating enzyme activities. For instance, it may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response . Such modulation can be beneficial in developing anti-inflammatory drugs.

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity | Unique Features |

|---|---|---|---|

| This compound | Structure | Anti-inflammatory, Antioxidant | Contains both hydroxyl and amide groups |

| N-(4-aminobutyl)-N-ethylisoluminol | Similar aminobutyl structure | Limited anti-inflammatory properties | Additional ethyl group alters reactivity |

| 3,4-dihydroxybenzylamine | Dihydroxybenzene core | Antioxidant properties | Lacks amide functionality |

Case Studies and Research Findings

- Anti-inflammatory Mechanisms : A study demonstrated that treatment with this compound significantly reduced the production of nitric oxide (NO) and pro-inflammatory cytokines in LPS-stimulated macrophages. This was associated with the inhibition of NF-κB signaling pathways .

- Oxidative Stress Reduction : In vitro studies have shown that this compound effectively reduces oxidative stress markers in cellular models exposed to oxidative agents. This suggests potential therapeutic applications in conditions characterized by oxidative damage .

- Enzyme Inhibition Studies : Further investigations have revealed that this compound can inhibit specific enzymes involved in metabolic pathways related to inflammation and cancer progression .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.